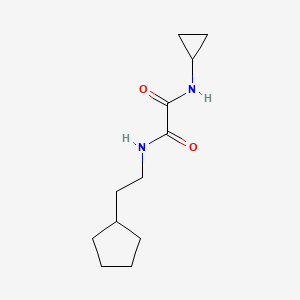![molecular formula C20H15N3O5 B4115751 N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea](/img/structure/B4115751.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea, also known as MNU, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. MNU is a potent inhibitor of DNA replication and repair enzymes, making it an important tool for studying the mechanisms of DNA damage and repair. In
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea has been extensively used in scientific research for its ability to inhibit DNA replication and repair enzymes. This makes it a valuable tool for studying the mechanisms of DNA damage and repair, as well as for developing new cancer therapies. N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea has been shown to induce DNA damage in a variety of cell types, including cancer cells, and has been used to study the effects of DNA damage on cell cycle progression and apoptosis.
Mechanism of Action
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea works by inhibiting the activity of DNA replication and repair enzymes, including DNA polymerases and DNA ligases. This leads to the accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis. N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea has been shown to induce both single-strand and double-strand DNA breaks, as well as DNA adducts, which can interfere with DNA replication and transcription.
Biochemical and Physiological Effects
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea has a number of biochemical and physiological effects that make it an important tool for scientific research. It has been shown to induce DNA damage and cell cycle arrest in a variety of cell types, including cancer cells. N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea has been used to study the effects of DNA damage on gene expression, chromatin structure, and epigenetic modifications.
Advantages and Limitations for Lab Experiments
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea has several advantages as a research tool, including its ability to induce DNA damage and inhibit DNA replication and repair enzymes. This makes it a valuable tool for studying the mechanisms of DNA damage and repair, as well as for developing new cancer therapies. However, N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea also has some limitations, including its potential toxicity and the difficulty of synthesizing the compound. Additionally, N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea may not be suitable for all types of experiments, and researchers must carefully consider the potential risks and benefits of using N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea in their studies.
Future Directions
There are several future directions for research on N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea. One area of interest is the development of new cancer therapies based on N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea's ability to induce apoptosis in cancer cells. Additionally, researchers are exploring the use of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea in combination with other DNA-damaging agents to enhance its therapeutic effects. Another area of interest is the development of new methods for synthesizing N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea, which could make it more widely available for scientific research. Finally, researchers are exploring the potential use of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea in other areas of research, such as epigenetics and gene regulation.
properties
IUPAC Name |
1-(2-methoxydibenzofuran-3-yl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c1-27-19-10-15-14-4-2-3-5-17(14)28-18(15)11-16(19)22-20(24)21-12-6-8-13(9-7-12)23(25)26/h2-11H,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKIIBIECFVEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxydibenzo[b,d]furan-3-yl)-3-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methylphenyl)sulfonyl]-5-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)prolinamide](/img/structure/B4115672.png)


![methyl 2-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4115677.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4115683.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4115685.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorobenzyl)thiourea](/img/structure/B4115688.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4115694.png)


![1-(diphenylmethyl)-4-[(4-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4115747.png)
![N-(2-methoxyethyl)-2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4115755.png)

![methyl 6-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4115776.png)